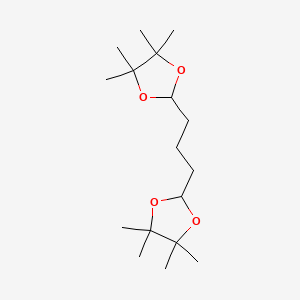
2,2'-(Propane-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3-dioxolane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Propane-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3-dioxolane) is an organic compound characterized by its unique structure, which includes two 1,3-dioxolane rings connected by a propane-1,3-diyl linker. This compound is known for its stability and versatility in various chemical reactions, making it a valuable substance in both academic research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3-dioxolane) typically involves the reaction of 1,3-dihydroxypropane with 2,2-dimethyl-1,3-dioxolane-4,5-dione under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the final product. The reaction is usually carried out in a solvent such as methanol or ethanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency of the process. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Propane-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3-dioxolane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the compound into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Functionalized dioxolane derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(Propane-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3-dioxolane) has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for diols in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a stabilizing agent for proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of polymers and as a solvent in various chemical processes.
Wirkmechanismus
The mechanism by which 2,2’-(Propane-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3-dioxolane) exerts its effects is primarily through its ability to stabilize reactive intermediates and protect functional groups during chemical reactions. The dioxolane rings provide a stable environment that prevents unwanted side reactions, making it an effective reagent in complex synthetic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2,2’-(3-Phenylpropane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Uniqueness
Compared to similar compounds, 2,2’-(Propane-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3-dioxolane) is unique due to its specific structural features that confer high stability and reactivity. Its ability to undergo a wide range of chemical reactions while maintaining stability makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
90139-79-0 |
|---|---|
Molekularformel |
C17H32O4 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)propyl]-1,3-dioxolane |
InChI |
InChI=1S/C17H32O4/c1-14(2)15(3,4)19-12(18-14)10-9-11-13-20-16(5,6)17(7,8)21-13/h12-13H,9-11H2,1-8H3 |
InChI-Schlüssel |
QVVZXLZPMOMXGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(OC(O1)CCCC2OC(C(O2)(C)C)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-pyridin-2-ylurea](/img/structure/B14372479.png)
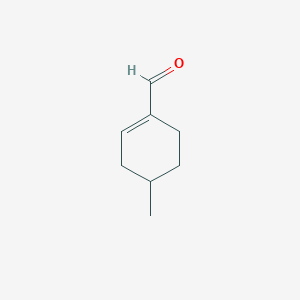
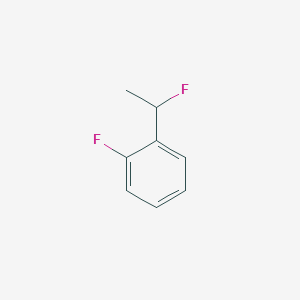
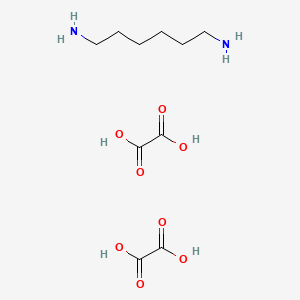
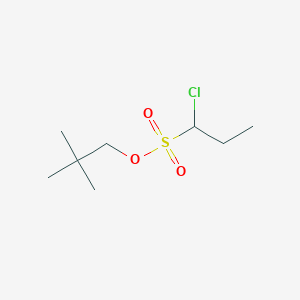



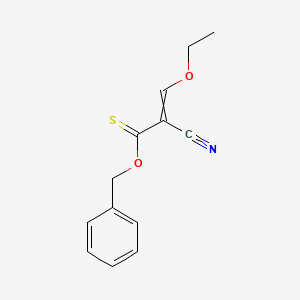
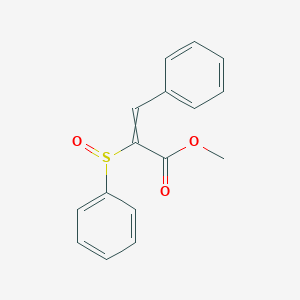
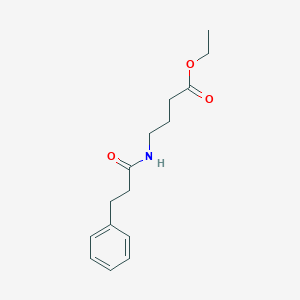
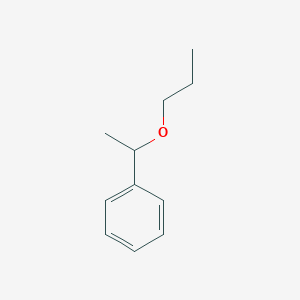
![2-[[(5-Fluoro-2-methoxyphenyl)-phenylmethylidene]amino]acetamide](/img/structure/B14372534.png)
